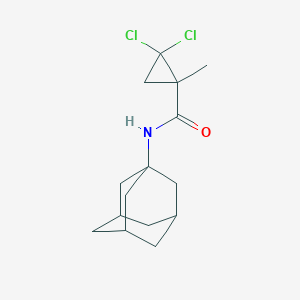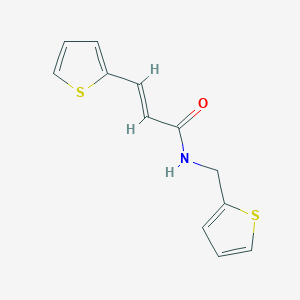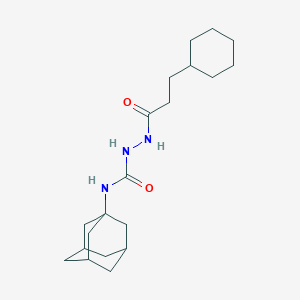![molecular formula C17H24N2OS3 B458495 12,12-dimethyl-3,5-bis(propan-2-ylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene CAS No. 312513-65-8](/img/structure/B458495.png)
12,12-dimethyl-3,5-bis(propan-2-ylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12,12-dimethyl-3,5-bis(propan-2-ylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),3,5-tetraene is a complex organic compound characterized by its unique tricyclic structure
Méthodes De Préparation
The synthesis of 12,12-dimethyl-3,5-bis(propan-2-ylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene involves multiple steps. The synthetic route typically starts with the preparation of the core tricyclic structure, followed by the introduction of the dimethyl and propan-2-ylsulfanyl groups. Reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher efficiency and consistency.
Analyse Des Réactions Chimiques
12,12-dimethyl-3,5-bis(propan-2-ylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the conversion of certain functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound. Common reagents include halides and alkoxides.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme interactions and as a probe for understanding biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 12,12-dimethyl-3,5-bis(propan-2-ylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 12,12-dimethyl-3,5-bis(propan-2-ylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene stands out due to its unique tricyclic structure and the presence of multiple functional groups. Similar compounds include:
Indole derivatives: Known for their biological activities and applications in drug development.
Triazole derivatives: Used in various chemical and biological applications due to their stability and reactivity.
Imidazole derivatives: Notable for their broad range of chemical and biological properties.
This compound’s distinct structure and functional groups make it a valuable subject of study in various scientific fields.
Propriétés
Numéro CAS |
312513-65-8 |
|---|---|
Formule moléculaire |
C17H24N2OS3 |
Poids moléculaire |
368.6g/mol |
Nom IUPAC |
12,12-dimethyl-3,5-bis(propan-2-ylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene |
InChI |
InChI=1S/C17H24N2OS3/c1-9(2)21-14-13-11-7-17(5,6)20-8-12(11)23-15(13)19-16(18-14)22-10(3)4/h9-10H,7-8H2,1-6H3 |
Clé InChI |
NKJTULGBFXYAKV-UHFFFAOYSA-N |
SMILES |
CC(C)SC1=NC(=NC2=C1C3=C(S2)COC(C3)(C)C)SC(C)C |
SMILES canonique |
CC(C)SC1=NC(=NC2=C1C3=C(S2)COC(C3)(C)C)SC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-N-(9-{[(5-chloro-2-thienyl)carbonyl]amino}nonyl)-2-thiophenecarboxamide](/img/structure/B458412.png)
![1-[(2,2-Dichloro-1-methylcyclopropyl)carbonyl]azepane](/img/structure/B458413.png)

![N-(3-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea](/img/structure/B458415.png)
![2,2,2-trifluoro-N-{9-[(trifluoroacetyl)amino]nonyl}acetamide](/img/structure/B458416.png)








![(E)-N-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE](/img/structure/B458436.png)
